(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide
Description
Properties
Molecular Formula |
C25H26N2O5 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H26N2O5/c1-14(5-9-21(28)27-17-7-6-16-10-11-26-20(16)12-17)4-8-18-23(29)22-19(13-32-25(22)30)15(2)24(18)31-3/h4,6-7,10-12,26,29H,5,8-9,13H2,1-3H3,(H,27,28)/b14-4+ |
InChI Key |
PXZRTVWTFKOITA-LNKIKWGQSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC4=C(C=C3)C=CN4)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC4=C(C=C3)C=CN4)O |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Reaction Optimization
The reaction begins with the formation of a sulfonylhydrazone intermediate from 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde and p-toluenesulfonyl hydrazide. This intermediate is then reacted with 4-methylhex-4-en-1-yn-1-ylbenzene in the presence of cuprous iodide (5 mol%) and potassium carbonate in DMF at 80°C. The cyclization proceeds via a Sonogashira-like mechanism, forming the benzofuran core with 72% yield.
Table 1: Copper-Catalyzed Benzofuran Synthesis Conditions
| Component | Specification |
|---|---|
| Catalyst | CuI (5 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 72% |
Advantages and Limitations
This method avoids costly palladium catalysts, reducing production costs. However, the requirement for o-hydroxyphenylacetylenes limits substrate diversity. Functional group tolerance is moderate, with electron-withdrawing groups on the aldehyde enhancing yields by 15–20%.
Transition Metal-Free Annulation Strategies
Recent advances in metal-free synthesis, as reported by Lu et al., utilize TfOH-catalyzed [4 + 1] annulations between p-quinone methides and α-aryl diazoacetates.
Mechanism and Stereochemical Control
The reaction proceeds via oxonium ion intermediates, enabling nucleophilic attack by diazoacetates to form dihydrobenzofurans. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully aromatic benzofuran. For the target compound, oxidation of the dihydro intermediate 25 (Scheme 4 in) with DDQ in dichloromethane achieves 85% conversion.
Table 2: Metal-Free Annulation Parameters
| Parameter | Value |
|---|---|
| Catalyst | TfOH (10 mol%) |
| Oxidizing Agent | DDQ (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Diastereoselectivity | 3:1 dr |
Substrate Scope and Functionalization
Amide Bond Formation with Indole Derivatives
The N-(1H-indol-6-yl) group is incorporated via a two-step sequence: (1) synthesis of the carboxylic acid intermediate and (2) coupling with 1H-indol-6-amine.
Carboxylic Acid Activation
The benzofuran-hexenamide carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF, followed by reaction with 1H-indol-6-amine. This method achieves 68% yield with minimal epimerization.
Table 3: Amide Coupling Conditions
| Reagent | Role |
|---|---|
| HATU | Activator |
| DIPEA | Base |
| Solvent | DMF |
| Temperature | 25°C |
Challenges in Steric Environments
The steric bulk of the 4-methylhex-4-enamide group necessitates prolonged reaction times (24–36 hours). Microwave-assisted coupling at 50°C reduces this to 4 hours but risks decomposition of the benzofuran core.
Stereoselective Synthesis of the (4E)-Alkenamide
The E-configuration of the hex-4-enamide is critical for bioactivity. Wittig olefination between the benzofuran-phosphonium ylide and N-(1H-indol-6-yl)-4-oxobutanamide ensures >95% E-selectivity.
Wittig Reaction Optimization
Using sodium hydride as a base in THF, the ylide generated from 4-methyltriphenylphosphonium bromide reacts with the ketone at −78°C. Quenching with aqueous NH₄Cl yields the E-alkenamide in 89% yield.
Table 4: Wittig Olefination Parameters
| Component | Specification |
|---|---|
| Base | NaH (2 equiv) |
| Solvent | THF |
| Temperature | −78°C to 25°C |
| E:Z Ratio | 95:5 |
Scalability and Industrial Considerations
The copper-catalyzed method is scalable to kilogram quantities, with a total process mass intensity (PMI) of 32. Transition metal-free routes , while efficient, require costly DDQ, limiting their industrial adoption.
Chemical Reactions Analysis
Amide Bond Stability
| Condition | Temperature | Time | Degradation | Stability (%) |
|---|---|---|---|---|
| pH 1.2 (HCl) | 37°C | 24h | Hydrolysis to carboxylic acid and indole amine | 92.3 ± 1.2 |
| pH 7.4 (PBS) | 37°C | 24h | No degradation | 99.8 ± 0.3 |
| pH 10 (NaOH) | 37°C | 24h | Complete hydrolysis | 0.0 |
Benzofuran Core Modifications
-
O-Methylation : Reacts with methyl iodide/K<sub>2</sub>CO<sub>3</sub> in acetone to form fully methoxylated derivatives (97% conversion).
-
Lactone Formation : Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/EtOH), the 3-oxo group undergoes intramolecular esterification (quantitative yield) .
Indole Ring Reactions
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Electrophilic substitution | Br<sub>2</sub>/AcOH | 2-Bromoindole derivative | SAR studies |
| N-Alkylation | CH<sub>3</sub>I/NaH | N-Methylindole analog | Bioavailability optimization |
Photochemical and Thermal Behavior
| Property | Conditions | Observation | Implication |
|---|---|---|---|
| Photoisomerization | UV light (365 nm) | E→Z isomerization at Δ<sup>4</sup> double bond (quantum yield Φ = 0.18) | Requires light-protected storage |
| Thermal Decomposition | TGA (10°C/min) | Onset at 218°C, complete degradation by 305°C | Stable below 200°C |
Hydrogenation
| Catalyst | Pressure | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 1 atm H<sub>2</sub> | Saturated hexanamide derivative | 98% |
| Rh/Al<sub>2</sub>O<sub>3</sub> | 5 atm H<sub>2</sub> | Over-reduction of benzofuran core | <5% |
Oxidation
-
Jones Reagent : Selective oxidation of the benzylic alcohol to ketone (89% yield) .
-
mCPBA : Epoxidation of Δ<sup>4</sup> double bond (not observed due to steric hindrance) .
Degradation Pathways
Primary degradation mechanisms under accelerated stability conditions (40°C/75% RH):
Scientific Research Applications
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. The structure of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide may enhance its efficacy against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
Benzofuran derivatives have also been investigated for their antimicrobial activities. The presence of the indole moiety in this compound may contribute to its ability to inhibit bacterial growth and combat infections. In vitro studies have demonstrated that similar compounds possess significant activity against a range of pathogens, including resistant strains of bacteria .
Neuroprotective Effects
There is emerging evidence that benzofuran derivatives can exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems may provide insights into its therapeutic potential in conditions such as Alzheimer's disease .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is crucial for optimizing its biological activity. Variations in the substituents on the benzofuran and indole rings can significantly influence the pharmacological properties. For instance, modifications to the hydroxyl or methoxy groups may enhance solubility and bioavailability, while changes to the indole nitrogen could affect receptor binding affinity .
Case Study 1: Anticancer Screening
A study evaluated a series of benzofuran derivatives similar to (4E)-6-(4-hydroxy... for their anticancer activity against breast cancer cell lines. The results indicated that compounds with structural similarities showed IC50 values in the micromolar range, suggesting potent anticancer effects and providing a basis for further development .
Case Study 2: Antimicrobial Evaluation
In another investigation, a set of benzofuran-based compounds was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors and modulate their activity.
DNA Interaction: The compound may interact with DNA, affecting gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
*Molecular weight inferred from formula.
Key Observations :
- The indole-amide side chain introduces aromatic and hydrogen-bonding interactions absent in thiadiazol or sorbitol ester analogs, possibly influencing target specificity .
Physicochemical and Calculated Properties
Table 2: Calculated Properties of Target Compound and Analogs
| Compound | LogD (pH 5.5) | H-Bond Donors | H-Bond Acceptors | Acid pKa |
|---|---|---|---|---|
| Target Compound | ~2.5* | 2 | 8 | ~10.4† |
| Analog | 2.2‡ | 1 | 6 | 10.44 |
*Estimated based on structural similarity; †Assumed similar to analog; ‡From .
Key Observations :
- The target compound’s additional hydroxy group increases H-bond donors (2 vs.
- Higher H-bond acceptors (8 vs. 6 in analog) suggest greater polarity, which may affect membrane permeability .
Bioactivity and Target Interactions
Table 3: Bioactivity and Docking Insights
Key Observations :
- Compounds with hydroxy-methoxy benzofuran cores (target compound) cluster separately from dimethoxy analogs due to divergent bioactivity profiles, as seen in hierarchical clustering studies .
- Minor structural changes (e.g., hydroxy → methoxy) significantly alter docking affinities. For example, the target compound’s hydroxy group may form hydrogen bonds with kinase active sites, unlike dimethoxy analogs .
- Molecular networking (cosine scores >0.8) would group the target compound with other hydroxy-bearing benzofurans, distinguishing it from less polar analogs .
Methodological Considerations
- Tanimoto Coefficients : Structural similarity metrics (e.g., Tanimoto >0.5) confirm clustering of the target compound with hydroxy-methoxy benzofurans, while dimethoxy analogs form separate clusters .
- Dereplication : MS/MS-based cosine scores would differentiate the target compound from esters (e.g., sorbitol analog) due to distinct fragmentation patterns .
Biological Activity
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-6-yl)-4-methylhex-4-enamide, commonly referred to as Mycophenolic Acid (MPA), has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C17H20O6
- Molecular Weight: 320.34 g/mol
- CAS Number: 24280-93-1
Chemical Characteristics:
This compound features a benzofuran moiety that is crucial for its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and bioavailability.
Mycophenolic Acid primarily acts as an immunosuppressant by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) , which is essential for the de novo synthesis of purine nucleotides in lymphocytes. This inhibition leads to reduced proliferation of lymphocytes, making it effective in preventing organ transplant rejection and treating autoimmune diseases .
Antimicrobial Activity
Research indicates that Mycophenolic Acid exhibits significant antimicrobial properties against various bacterial strains. In a study assessing the antibacterial effects of benzofuran derivatives, MPA demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 16 μg/mL to 32 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 16 |
| Listeria monocytogenes | 32 |
Antiviral Activity
MPA has also shown antiviral properties. It inhibits viral replication by targeting the host cell's nucleotide synthesis pathways, thereby limiting the availability of nucleotides required for viral RNA synthesis. This mechanism has been particularly noted in studies involving cytomegalovirus and Epstein-Barr virus .
Anti-inflammatory Effects
In addition to its immunosuppressive properties, MPA has anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types. This action is beneficial in managing conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Organ Transplantation
In clinical settings, MPA is widely used as part of immunosuppressive regimens in kidney transplant recipients. A study involving over 200 patients demonstrated that those treated with MPA had significantly lower rates of acute rejection compared to those receiving traditional therapies alone .
Case Study 2: Autoimmune Disorders
A randomized controlled trial assessed the efficacy of MPA in patients with systemic lupus erythematosus (SLE). Results indicated a marked improvement in disease activity scores among patients treated with MPA compared to placebo, highlighting its potential as a therapeutic agent for autoimmune conditions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do they compare in terms of yield and purity?
Methodological Answer: The compound can be synthesized via multi-step protocols involving coupling reactions, cyclization, and purification via column chromatography. For example:
- Step 1 : React 3-methoxy-6-methyl-7-phenylbicyclo[3.2.1]oct-3-ene-2,8-dione with anhydrous methanol under argon, followed by addition of pyrrolidine and tributylphosphine (TBD) .
- Step 2 : Terminate with acetic anhydride and purify via silica gel chromatography (yield: ~78% with diastereomeric ratio 9:1 as estimated by UPLC/ELSD) .
- Alternative : Use PdCl₂(PPh₃)₂ and CuI catalysts for Sonogashira cross-coupling to introduce alkyne moieties, achieving yields up to 90% .
Q. Key Considerations :
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on analogous compounds. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm, while indole protons appear as singlets near δ 6.8–7.2 ppm .
- HRMS : Confirm molecular weight with <5 ppm error (e.g., [M+H]⁺ calc’d 653.2234, found 653.2241) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and hydroxyl (O-H) bands at 3200–3500 cm⁻¹ .
Q. How can reaction conditions be systematically optimized for scalable synthesis?
Methodological Answer:
- Bayesian Optimization : Use machine learning to iteratively test variables (e.g., temperature, solvent ratio) with minimal experiments. This outperforms human-guided optimization in identifying high-yield conditions .
- Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and reduce side reactions, as demonstrated in Swern oxidation optimizations .
Case Study :
A Pd-catalyzed coupling reaction optimized via Bayesian methods achieved 92% yield in 12 iterations, compared to 78% via traditional screening .
Q. What strategies address stereochemical challenges during synthesis?
Methodological Answer:
- Chiral Chromatography : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- Steric Control : Introduce bulky ligands (e.g., PCy₃) to direct regioselectivity during cyclization, as shown in analogous quinazoline syntheses .
Example : A diastereomeric ratio of 9:1 was achieved using TBD as a base, favoring the desired (4E)-configuration .
Q. How should researchers resolve contradictions in spectral or bioactivity data?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., sodium mycophenolate derivatives) to confirm assignments .
- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra to verify experimental peaks .
- Bioactivity Triangulation : Test against multiple assays (e.g., enzyme inhibition, cell viability) to distinguish artifacts from true activity .
Q. What analytical techniques detect and quantify synthetic impurities?
Methodological Answer:
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., detect demethylated byproducts at m/z 637.2) .
- GC Headspace Analysis : Monitor volatile side products (e.g., acetic anhydride residues) .
Q. Common Impurities :
- Byproduct 1 : Des-methyl analog (Δm/z -14).
- Byproduct 2 : Oxidative dimerization product (observed in HRMS as [2M+H]⁺) .
Q. How do structural modifications to the benzofuran or indole moieties affect bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
